
N-(3-bromo-5-chloro-2-pyridinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyridine ring and a furamide group. The bromine and chlorine atoms would be attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. For example, a related compound, 3-bromo-5-chloro-2-pyridinamine, has a molecular weight of 207.457 g/mol .Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
Research in chemical synthesis demonstrates innovative approaches to creating complex molecules. For example, Clark et al. (1999) explored room temperature copper(I) mediated 5-endo radical cyclisations to efficiently produce regioisomeric mixtures of unsaturated pyrrolidinones, showcasing a method that might be applicable to compounds like N-(3-bromo-5-chloro-2-pyridinyl)-2-furamide (Clark et al., 1999). Jiang et al. (2014) provided an efficient synthesis of 2,5-diimino-furans via Pd-catalyzed cyclization, illustrating the potential for creating complex furan-based molecules (Jiang et al., 2014).
Biological and Pharmacological Activities
The compound's structure, closely related to other active molecules, suggests potential for biological activity. For instance, the research on N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor underscores the therapeutic potential of furan and pyridine derivatives in treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Structural and Mechanistic Insights
Studies on the crystal structure of related compounds, such as Galešić and Vlahov's work on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provide valuable insights into the molecular architecture and potential reactivity pathways that could be relevant for understanding the structural properties of N-(3-bromo-5-chloro-2-pyridinyl)-2-furamide (Galešić & Vlahov, 1990).
Anticancer Activity
Research by Santhosh Kumar et al. (2018) on the synthesis of novel hetero ring fused pyridine derivatives and their evaluation as anticancer agents highlights the potential of pyridine and furan derivatives in oncological applications. These studies provide a precedent for the exploration of N-(3-bromo-5-chloro-2-pyridinyl)-2-furamide's potential anticancer activity (Santhosh Kumar et al., 2018).
Advanced Material and Energetic Applications
Research into the assembly of diverse N-O building blocks for high-performance energetic materials, such as the work by Zhang and Shreeve (2014), demonstrates the applicability of furan derivatives in the development of novel materials with significant energetic properties (Zhang & Shreeve, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-4-6(12)5-13-9(7)14-10(15)8-2-1-3-16-8/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNQAPHAQGYMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

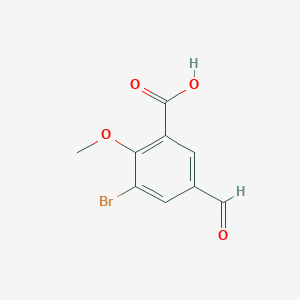
![3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2840232.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2840235.png)
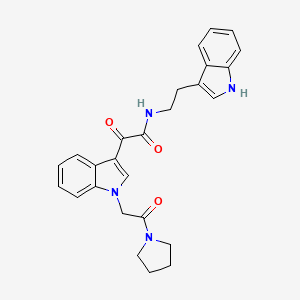
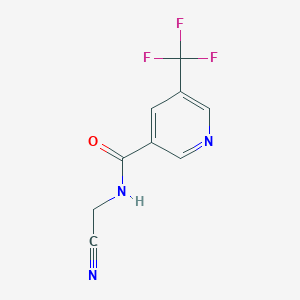
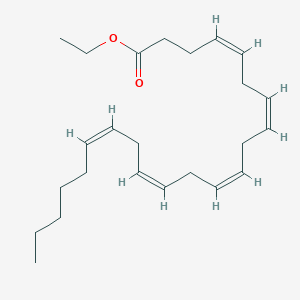
![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl 3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2840240.png)
![N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide](/img/structure/B2840242.png)
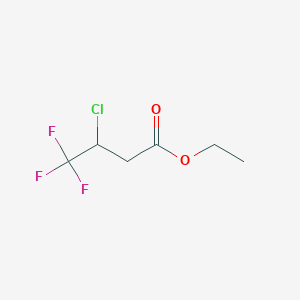
![3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840244.png)
![methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2840246.png)
![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840247.png)
![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)